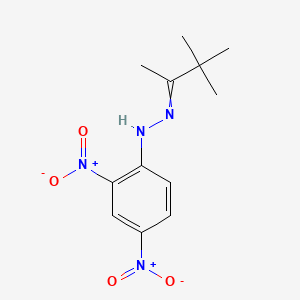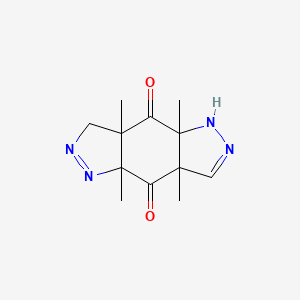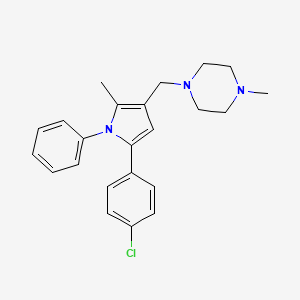
Piperazine, 1-((5-(4-chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1-((5-(4-chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a piperazine ring, a pyrrole ring, and a chlorophenyl group, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves several key steps, including cyclization, substitution, and protection-deprotection reactions. One common method for synthesizing piperazine derivatives is the cyclization of 1,2-diamine derivatives with sulfonium salts. This method involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Another approach involves the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves scalable and efficient methods. For example, the reaction of ethyl piperazine with 4-chloro nitrobenzene in the presence of anhydrous potassium carbonate and methanol as a solvent can yield the desired piperazine derivative . This method is advantageous due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
Piperazine derivatives can undergo various types of chemical reactions, including:
Oxidation: Piperazine derivatives can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common for piperazine derivatives. These reactions often involve halogenated compounds and nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of piperazine derivatives can yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted piperazine derivatives with different functional groups.
Scientific Research Applications
Piperazine, 1-((5-(4-chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of piperazine derivatives often involves interaction with specific molecular targets and pathways. For example, piperazine H1 receptor antagonists have higher affinity to H1 receptors than histamine, making them effective in treating allergies . The exact mechanism of action for this specific compound may involve similar interactions with molecular targets, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Levocetirizine: A piperazine derivative used as an antihistamine.
Cetirizine: Another antihistamine with a similar structure.
Aripiprazole: A piperazine derivative used as an antipsychotic.
Uniqueness
Piperazine, 1-((5-(4-chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl)methyl)-4-methyl- is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other piperazine derivatives. Its structure allows for potential interactions with a variety of molecular targets, making it a valuable compound for further research and development.
Properties
CAS No. |
146204-44-6 |
|---|---|
Molecular Formula |
C23H26ClN3 |
Molecular Weight |
379.9 g/mol |
IUPAC Name |
1-[[5-(4-chlorophenyl)-2-methyl-1-phenylpyrrol-3-yl]methyl]-4-methylpiperazine |
InChI |
InChI=1S/C23H26ClN3/c1-18-20(17-26-14-12-25(2)13-15-26)16-23(19-8-10-21(24)11-9-19)27(18)22-6-4-3-5-7-22/h3-11,16H,12-15,17H2,1-2H3 |
InChI Key |
SOLADHUNVIQDNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


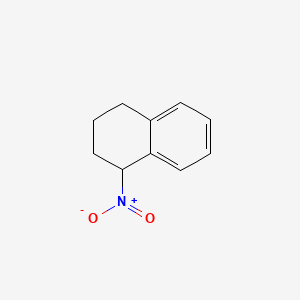
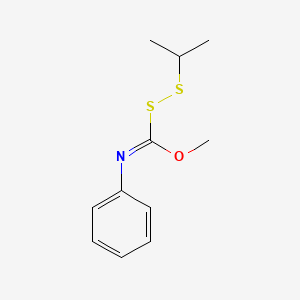


![6,8,10-trioxatetracyclo[7.3.0.03,7.04,12]dodecane-5,11-dione](/img/structure/B12789627.png)
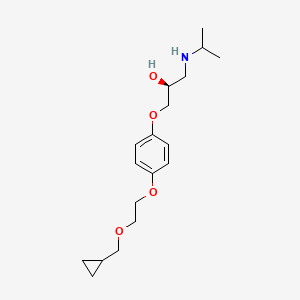


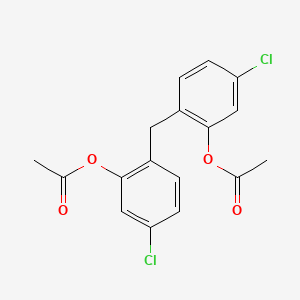
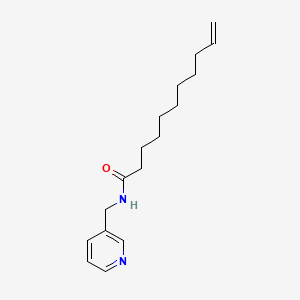
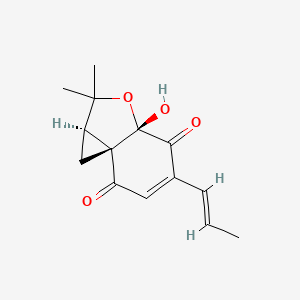
![10-hydroxy-4,5,9-triazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(16),2(6),4,10,12,14-hexaen-3-one](/img/structure/B12789674.png)
